ethyl 6-oxo-1-phenyl-4-{[4-(trifluoromethyl)phenyl]methoxy}-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 6-oxo-1-phenyl-4-{[4-(trifluoromethyl)phenyl]methoxy}-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H17F3N2O4 and its molecular weight is 418.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.11404151 g/mol and the complexity rating of the compound is 691. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds interact with human microglia and neuronal cell models , suggesting that the compound may have similar targets.
Mode of Action
It’s worth noting that similar compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that the compound might interact with its targets in a similar manner, leading to changes in cellular signaling pathways.
Result of Action
Similar compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound might have similar effects.
Biological Activity
Ethyl 6-oxo-1-phenyl-4-{[4-(trifluoromethyl)phenyl]methoxy}-1,6-dihydropyridazine-3-carboxylate (CAS No. 477854-72-1) is a synthetic compound with potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C21H17F3N2O4
- Molecular Weight : 418.4 g/mol
- Structure : The compound features a dihydropyridazine core with a trifluoromethyl group and an ethyl ester moiety, which may influence its biological interactions.
Antitumor Activity
Recent studies have indicated that compounds related to the dihydropyridazine structure exhibit significant antitumor properties. For instance, derivatives of similar structures have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research on similar compounds has demonstrated effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Pseudomonas aeruginosa | 128 |
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of DNA Synthesis : Compounds with similar structures have been shown to disrupt DNA replication in tumor cells.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in cell lines treated with related compounds.
- Antibacterial Mechanisms : The presence of the trifluoromethyl group may enhance membrane permeability or disrupt bacterial cell wall synthesis.
Study on Antitumor Effects
A study published in ResearchGate evaluated the antitumor effects of various dihydropyridazine derivatives, including ethyl 6-oxo-1-phenyl derivatives. The results indicated a dose-dependent reduction in cell viability across multiple cancer cell lines, with the compound exhibiting notable selectivity towards cancerous cells over normal cells .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of compounds similar to ethyl 6-oxo-1-phenyl derivatives. The study highlighted significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development .
Properties
IUPAC Name |
ethyl 6-oxo-1-phenyl-4-[[4-(trifluoromethyl)phenyl]methoxy]pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O4/c1-2-29-20(28)19-17(12-18(27)26(25-19)16-6-4-3-5-7-16)30-13-14-8-10-15(11-9-14)21(22,23)24/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEMRYJCGLRDFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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